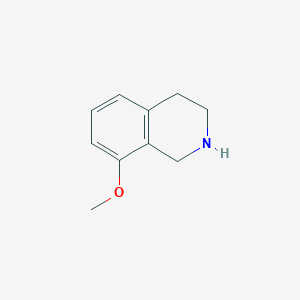

8-Methoxy-1,2,3,4-tetrahydroisoquinoline

Description

Overview of Tetrahydroisoquinolines as a Privileged Chemical Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) nucleus is a structural motif of great importance in drug discovery and medicinal chemistry. rsc.orgtandfonline.com It is considered a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple, diverse biological targets, leading to a wide range of pharmacological activities. tandfonline.com THIQs are found in numerous natural alkaloids and have been the basis for many synthetic compounds with therapeutic applications. rsc.orgnih.gov

The versatility of the THIQ scaffold stems from its rigid bicyclic structure, which provides a defined three-dimensional orientation for various substituents, and the presence of a secondary amine that can participate in crucial hydrogen bonding interactions with biological receptors. nih.gov This structural arrangement has been successfully exploited to develop agents with a broad spectrum of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities. nih.govnuph.edu.ua For instance, THIQ-based compounds have been investigated as inhibitors of enzymes, modulators of receptors, and agents that interact with DNA. tandfonline.commdpi.com The synthetic accessibility of the THIQ core, through classic reactions like the Pictet-Spengler and Bischler-Napieralski syntheses, further enhances its appeal for creating large libraries of compounds for drug screening. nih.govorganic-chemistry.org

The following table highlights the diverse biological activities associated with the THIQ scaffold.

| Biological Activity | Target/Mechanism of Action | Reference |

| Anticancer | Inhibition of epigenetic enzymes, anti-apoptotic proteins, transporters, and receptors. | tandfonline.com |

| Multidrug Resistance (MDR) Reversal | Inhibition of ABC transporters like P-glycoprotein. | nih.gov |

| Antiglioma | Selective cytotoxicity against glioma cells. | nih.govresearchgate.net |

| Antiviral | Various mechanisms against different viruses. | nih.gov |

| Antibacterial | Activity against pathogenic bacterial strains like Staphylococcus epidermidis and Klebsiella pneumoniae. | rsc.orgnih.gov |

| Antifungal | Activity against fungi such as C. albicans. | nih.gov |

| Neuroprotection | Inhibition of enzymes like phenylethanolamine N-methyltransferase (PNMT). | nih.gov |

Significance of Methoxy-Substituted Tetrahydroisoquinolines in Bioactive Compounds

The substitution of a methoxy (B1213986) (-OCH3) group onto the aromatic ring of the tetrahydroisoquinoline scaffold plays a crucial role in modulating the biological activity of the resulting molecule. The presence of electron-donating groups like methoxy can favor the key cyclization step in the Bischler-Napieralski synthesis, a common method for creating the THIQ core. nih.gov

From a pharmacological standpoint, methoxy groups can influence a compound's potency, selectivity, and pharmacokinetic properties. They can alter the electronic environment of the aromatic ring and participate in hydrogen bonding through their oxygen atom, thereby affecting how the molecule interacts with its biological target. acs.org For example, research into antiglioma agents found that a 6,8-dimethoxy-substituted THIQ derivative demonstrated improved potency and selectivity compared to its lead molecule. researchgate.net

Furthermore, methoxy-substituted phenethylamines, which are precursors to many THIQs, are integral to the synthesis of various bioactive compounds. wikipedia.orgacs.org The position of the methoxy group is critical; for instance, in the synthesis of certain bis-tetrahydroisoquinoline alkaloids, a methoxy substituent adjacent to the reaction site was found to electronically differentiate and polarize a triple bond in an aryne intermediate, enabling a regioselective reaction. acs.org Methoxy-substituted THIQs are also found in natural products and are key components in the total synthesis of complex molecules like quinine (B1679958), where a quinoline (B57606) ring bears a methoxy substituent. wikipedia.org

The following table presents examples of methoxy-substituted THIQs and their associated research findings.

| Compound | Substitution | Research Finding | Reference |

| 6,8-dimethoxy-1-(2′-methoxybiphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline | 6,8-dimethoxy | Showed improved potency and selectivity on C6 rat glioma cells. | researchgate.net |

| (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline | 6,7-dimethoxy | Evaluated for antibacterial properties against eight pathogenic bacterial strains. | rsc.org |

| N-(4-formamidophenethyl)-1,2,3,4-tetrahydro-6-methoxy-1-methylisoquinoline | 6-methoxy | A synthesized derivative in medicinal chemistry research. | prepchem.com |

| N-substituted THIQ derivative from 3-methoxy-phenyl acetic acid | 3-methoxy precursor | Synthesized via Bischler–Nepieralski cyclization. | nih.gov |

| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | 8-methoxy on an indoloquinoline core | A neocryptolepine (B1663133) derivative evaluated for cytotoxicity in colorectal cancer cells. | mdpi.comnih.gov |

Historical Context and Evolution of Research on 8-Methoxy-1,2,3,4-tetrahydroisoquinoline and Related Analogues

Research into tetrahydroisoquinolines has a history spanning over a century, rooted in the isolation and study of isoquinoline (B145761) alkaloids from natural sources. rsc.orgnih.gov The development of foundational synthetic methods was crucial to the evolution of this field. The Pictet-Spengler reaction, first reported in 1911, and the Bischler-Napieralski reaction (1893) became cornerstone methods for constructing the THIQ skeleton. nih.govorganic-chemistry.org These reactions involve the cyclization of β-phenylethylamines, and the presence of activating groups like methoxy on the phenyl ring was found to be advantageous for the cyclization process. nih.gov

Early research focused on the synthesis and characterization of the basic THIQ structure and its simple derivatives. The total synthesis of complex natural products containing the THIQ moiety, such as quinine, marked significant milestones in organic chemistry and showcased the importance of the scaffold. wikipedia.org The Woodward-Doering synthesis of quinine in 1944, for example, involved intermediates that, while not THIQs themselves, were structurally related quinolines with methoxy substituents. wikipedia.org

In recent decades, research has shifted towards leveraging the THIQ scaffold for specific therapeutic applications, leading to the design and synthesis of analogues with tailored biological activities. rsc.org The concept of THIQs as "privileged scaffolds" emerged from the observation that this single structural framework could be used to hit a multitude of biological targets. tandfonline.com The investigation of this compound and its analogues fits within this modern context. For instance, studies have explored the ortho-selective metalation of 2-(3-methoxyphenyl)ethylamine to produce 8-methoxyisoquinoline (B155747) derivatives. acs.org The continuous development of new synthetic strategies, including multicomponent reactions and asymmetric hydrogenation, allows for the creation of structurally diverse and stereochemically complex THIQ analogues, furthering their exploration in contemporary drug discovery. nih.govacs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-methoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-4-2-3-8-5-6-11-7-9(8)10/h2-4,11H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYNNZSFJBDSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513737 | |

| Record name | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34146-68-4 | |

| Record name | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Methoxy 1,2,3,4 Tetrahydroisoquinoline and Its Structural Analogues

Classical Approaches in Tetrahydroisoquinoline Synthesis

The foundational methods for constructing the tetrahydroisoquinoline skeleton, the Pictet-Spengler and Bischler-Napieralski reactions, have been instrumental in the field of alkaloid synthesis for over a century. nih.govorganicreactions.org These reactions provide reliable access to the core structure, which can then be further modified.

Pictet-Spengler Condensation and its Application

First reported by Amé Pictet and Theodor Spengler in 1911, the Pictet-Spengler reaction is a chemical process involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. thermofisher.comwikipedia.org The reaction is considered a special case of the Mannich reaction. organicreactions.orgwikipedia.org The driving force is the formation of an electrophilic iminium ion under acidic conditions, which then undergoes ring closure via electrophilic aromatic substitution. wikipedia.org

The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Aromatic rings activated by electron-donating groups, such as methoxy (B1213986) or hydroxy groups, undergo the reaction under mild conditions with high yields. nih.govwikipedia.org In contrast, less nucleophilic aromatic systems require harsher conditions, such as refluxing strong acids (e.g., hydrochloric acid, trifluoroacetic acid). wikipedia.org

For the synthesis of 8-methoxy substituted THIQs, the regioselectivity of the cyclization is a critical challenge. The cyclization of 2-(3-methoxyphenyl)ethylamine with an aldehyde can potentially yield both the 6-methoxy and the 8-methoxy isomers. To overcome this, strategies have been developed to direct the cyclization. One effective method involves the use of a trimethylsilyl (B98337) group as a removable activating group to control the regiochemistry. For instance, the cyclization of 2-(2-trimethylsilyl-3-methoxyphenyl)ethylamine has been shown to yield 8-methoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline regiospecifically, whereas the non-silylated precursor yields only the 6-methoxy isomer. researchgate.net

The reaction has been adapted for various applications, including solid-phase combinatorial chemistry and chemoenzymatic one-pot processes. wikipedia.orgmdpi.com

Bischler-Napieralski Cyclization and Subsequent Reduction Pathways

The Bischler-Napieralski reaction, discovered in 1893, is another cornerstone in isoquinoline (B145761) synthesis. wikipedia.org It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent in acidic conditions to form a 3,4-dihydroisoquinoline (B110456). wikipedia.orgorganic-chemistry.org This intermediate can then be readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084).

The reaction is typically carried out with condensing agents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or zinc chloride (ZnCl₂). organic-chemistry.org The mechanism is believed to proceed through a nitrilium ion intermediate, which acts as the electrophile for the ring-closing aromatic substitution. wikipedia.orgorganic-chemistry.org Similar to the Pictet-Spengler reaction, the Bischler-Napieralski reaction works best with electron-rich aromatic rings. organic-chemistry.org For substrates that lack activating groups, more forceful conditions, such as P₂O₅ in refluxing POCl₃, are often necessary. wikipedia.org

Once the 3,4-dihydroisoquinoline is formed, the C=N double bond can be reduced to afford the tetrahydroisoquinoline scaffold. A variety of reducing agents can be employed for this transformation, including:

Catalytic Hydrogenation: Using catalysts like platinum or palladium on carbon.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

The combination of the Bischler-Napieralski reaction followed by reduction provides a versatile two-step pathway to a wide range of substituted tetrahydroisoquinolines. mdpi.comrsc.org

| Reaction | Starting Material | Key Reagent(s) | Intermediate/Product | Ref. |

| Pictet-Spengler | β-arylethylamine + Aldehyde/Ketone | Protic or Lewis Acid | 1,2,3,4-Tetrahydroisoquinoline | thermofisher.com, wikipedia.org |

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | wikipedia.org, organic-chemistry.org |

| Reduction | 3,4-Dihydroisoquinoline | NaBH₄, H₂/Pd-C | 1,2,3,4-Tetrahydroisoquinoline | rsc.org |

Modern and Stereoselective Synthetic Strategies

While classical methods provide robust access to the THIQ core, modern synthetic chemistry has focused on developing more efficient, regioselective, and stereoselective strategies to access complex and functionally diverse analogues.

Directed Ortho-Metalation and Lithiation-Based Syntheses for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy utilizes a directing metalation group (DMG), typically a heteroatom-containing functional group, which coordinates to an organolithium reagent (e.g., n-butyllithium). wikipedia.orgbaranlab.org This coordination brings the strong base into proximity with a specific ortho-proton, facilitating its removal to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This nucleophilic intermediate can then be trapped with a wide range of electrophiles, installing a substituent exclusively at the ortho position. wikipedia.org

In the context of tetrahydroisoquinolines, the nitrogen atom, particularly when protected with a suitable group like tert-butoxycarbonyl (Boc), can act as a directing group for lithiation at the C-1 position. Studies have shown that N-Boc-1,2,3,4-tetrahydroisoquinolines can be treated with n-butyllithium to generate a 1-lithiated intermediate. nih.gov This intermediate can be quenched with various electrophiles to yield 1-substituted tetrahydroisoquinolines. nih.gov This method was successfully applied to the total synthesis of the alkaloids (±)-crispine A and (±)-dysoxyline. nih.gov

The choice of base, solvent, and temperature is crucial for the success of DoM. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are sometimes used to prevent competitive nucleophilic attack, especially with sensitive substrates. uwindsor.ca

| Directing Group (DMG) | Base | Position of Lithiation | Potential Electrophiles | Ref. |

| N-Boc | n-BuLi | C-1 | Alkyl halides, Aldehydes, Ketones, CO₂ | nih.gov |

| OMe | s-BuLi/t-BuLi | ortho to OMe | Silyl halides, Boronic esters, I₂ | baranlab.org, wikipedia.org |

| Amide | s-BuLi/TMEDA | ortho to Amide | Deuterium oxide, Disulfides | baranlab.org |

Multi-Component Reactions (MCRs) for Diverse Tetrahydroisoquinoline Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains significant portions of all starting materials. nih.gov This approach offers advantages in terms of atom economy, reduced waste, and the rapid generation of molecular complexity and diversity from simple precursors. acs.org

Several MCRs have been developed for the synthesis of complex tetrahydroisoquinoline scaffolds. One example describes a three-component reaction of a dihydroisoquinoline, a carboxylic acid, and an alkynyl ether to produce functionalized THIQs. nih.govacs.org Another MCR involves the reaction of tetrahydroisoquinoline, isatin, and a terminal alkyne to generate complex spirooxindole-fused and urea-containing THIQ derivatives. acs.org

More recently, an L-proline-catalyzed three-component reaction between a tetrahydroisoquinoline, an aldehyde, and an aminopyrazole or indole (B1671886) has been reported for the regioselective C-1 arylation of the THIQ ring under solvent-free conditions. nih.gov These MCRs provide powerful platforms for creating libraries of diverse THIQ analogues for biological screening. thieme-connect.com

Enantioselective Synthesis of 1-Substituted Tetrahydroisoquinolines

Many biologically active tetrahydroisoquinoline alkaloids possess a chiral center at the C-1 position, making the development of enantioselective syntheses a critical area of research. rsc.org Strategies to achieve this include the use of chiral catalysts, chiral auxiliaries, and enzymes.

One prominent approach is the asymmetric reduction of a precursor 3,4-dihydroisoquinoline. This can be accomplished through:

Catalytic Asymmetric Hydrogenation: Using chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands). rsc.org

Asymmetric Transfer Hydrogenation: Employing a hydrogen donor in the presence of a chiral catalyst.

Enzymatic Reduction: Imine reductases (IREDs) have emerged as highly effective biocatalysts for this transformation. acs.org Extensive screening has identified IREDs capable of reducing sterically hindered 1-aryl-dihydroisoquinolines to the corresponding (R)- or (S)-tetrahydroisoquinolines with excellent conversion and enantioselectivity (up to >99% ee). acs.org

Another strategy involves the stereoselective conversion of a chiral precursor. For example, enantiopure 3,4-dihydroisoquinolinium salts can be converted stereoselectively into 1-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. cdnsciencepub.com This route provides access to THIQs with a quaternary stereocenter at C-1. cdnsciencepub.comcdnsciencepub.com

Specific Synthetic Routes to 8-Methoxy-1,2,3,4-tetrahydroisoquinoline and Key Derivatives

The construction of this compound relies on established cyclization reactions, where the electron-donating nature of the methoxy group facilitates the key ring-forming step. Subsequent functionalization at the nitrogen atom or other positions on the heterocyclic and aromatic rings allows for the generation of a diverse range of derivatives.

The synthesis of the 8-methoxy-THIQ skeleton is primarily achieved through two classical name reactions: the Bischler-Napieralski reaction followed by a reduction step, or the direct Pictet-Spengler reaction. mdpi.com In both approaches, the methoxy group is typically incorporated into the starting material, a suitably substituted β-phenylethylamine, to guide the cyclization.

The Bischler-Napieralski reaction provides a two-step route to THIQs. wikipedia.org The process begins with the acylation of a β-(methoxyphenyl)ethylamine to form an amide. This amide intermediate then undergoes an acid-catalyzed intramolecular cyclization using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline. escholarship.orgorganic-chemistry.org This cyclization is an electrophilic aromatic substitution, and the presence of the electron-donating methoxy group on the aromatic ring activates it, facilitating the reaction. researchgate.net The resulting cyclic imine (dihydroisoquinoline) is then reduced to the corresponding tetrahydroisoquinoline. escholarship.org Common reducing agents for this transformation include sodium borohydride or catalytic hydrogenation. prepchem.com

The Pictet-Spengler reaction offers a more direct, one-pot synthesis of the THIQ framework. organicreactions.orgthermofisher.com This reaction involves the condensation of a β-(methoxyphenyl)ethylamine with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the piperidine (B6355638) ring of the THIQ system. wikipedia.org The efficiency of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring; substrates with strongly electron-donating groups, such as a methoxy substituent, generally give high yields under milder conditions compared to those with less activated rings. researchgate.netwikipedia.org

A significant challenge in these syntheses is controlling the regiochemistry of the cyclization to exclusively form the 8-methoxy isomer over the 6-methoxy isomer. Research has shown that the use of directing groups can achieve high regioselectivity. For instance, a trimethylsilyl group positioned on the aromatic ring can effectively direct the ipso-attack during the Pictet-Spengler reaction to regiospecifically yield the desired 8-methoxy substituted product. researchgate.net

| Feature | Bischler-Napieralski Route | Pictet-Spengler Route |

|---|---|---|

| Starting Materials | β-(methoxyphenyl)ethylamine, Acylating agent | β-(methoxyphenyl)ethylamine, Aldehyde or Ketone |

| Key Intermediate | 3,4-Dihydroisoquinoline | Iminium ion |

| Reaction Steps | 2 (Cyclization, then Reduction) | 1 (Condensation and Cyclization) |

| Typical Reagents | POCl₃, P₂O₅ (for cyclization); NaBH₄, H₂/Pd (for reduction) | Protic or Lewis acids (e.g., HCl, TFA) |

| Role of Methoxy Group | Activates aromatic ring for cyclization | Activates aromatic ring for cyclization |

The secondary amine at the N-2 position of the this compound ring is a versatile handle for introducing a wide array of functional groups. N-alkylation is a common modification, often achieved through reductive amination. This method involves treating the parent THIQ with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or Hantzsch ester. acs.org This approach allows for the synthesis of N-methyl, N-benzyl, and other N-alkyl derivatives. acs.org

More complex N-aryl substituents can also be installed. Modern synthetic methods have enabled the efficient synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines through multi-step sequences, such as a palladium-catalyzed ethoxyvinylation followed by a reductive N-alkylation cyclization. thieme.dethieme-connect.com These protocols exhibit broad functional group tolerance, allowing for diverse substitution patterns on both the isoquinoline core and the N-aryl moiety. thieme-connect.com The synthesis of 8-methoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline has been specifically reported as part of a regiospecific synthesis strategy. researchgate.net

| Functionalization Type | Methodology | Reagents | Resulting Group |

|---|---|---|---|

| N-Alkylation | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., Hantzsch ester) | N-Alkyl (e.g., -CH₃, -CH₂Ph) |

| N-Arylation | Pd-catalyzed Cross-Coupling Sequences | Aryl Halides, Pd catalyst, Ligands | N-Aryl |

| N-Acylation | Acylation | Acyl Chloride, Anhydride | N-Acyl |

Beyond functionalization of the nitrogen atom, the carbon framework of this compound can be modified at both its aliphatic (piperidine) and aromatic (benzene) portions. These modifications are crucial for developing analogues with tailored properties.

Derivatization of the aliphatic ring most commonly occurs at the C-1 and C-3 positions. Substitution at the C-1 position is often dictated by the choice of the carbonyl component in the Pictet-Spengler reaction or can be achieved through modification of the dihydroisoquinoline intermediate in the Bischler-Napieralski pathway. escholarship.org The C-3 position is another key site for introducing structural diversity. Studies have explored the synthesis of various 3-substituted THIQ analogues by employing modified amino acid precursors in the cyclization reaction. nih.gov For example, analogues with methyl, ethyl, and hydroxymethyl groups at the C-3 position have been synthesized to probe structure-activity relationships. nih.gov The steric and electronic properties of these substituents can significantly impact the molecule's biological profile, with findings suggesting that the active site of target enzymes may have specific spatial constraints. nih.gov

On the aromatic ring, while the 8-methoxy group is the defining feature, additional substituents can be introduced to further modulate the compound's characteristics. This is typically achieved by starting with a more complex, polysubstituted phenylethylamine precursor. For instance, the synthesis of compounds like 7,8-dichloro-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline demonstrates the possibility of having multiple substituents on the aromatic portion of the molecule, combining both halogen and methoxy (or other) groups to fine-tune activity. nih.gov

| Position | Type of Derivatization | Synthetic Strategy | Example Substituent |

|---|---|---|---|

| C-1 | Alkylation/Arylation | Choice of carbonyl in Pictet-Spengler synthesis | -Methyl, -Benzyl |

| C-3 | Side Chain Introduction | Use of substituted amino acid precursors | -Methyl, -Ethyl, -Hydroxymethyl |

| C-4 | Substitution | Modification of a 4-keto or 4-hydroxy precursor | -Methoxy |

| Aromatic Ring (e.g., C-5, C-6, C-7) | Halogenation, etc. | Use of pre-substituted phenylethylamine starting materials | -Chloro, -Fluoro |

Mechanistic Elucidation of Biological Action

Enzyme Target Identification and Inhibition Kinetics

The biological activity of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline and its structural congeners is realized through interaction with a range of enzyme systems. The following sections provide an in-depth look at its effects on specific enzymes.

The tetrahydroisoquinoline scaffold is recognized as a potent structural framework for the inhibition of phosphodiesterase 4 (PDE4), an enzyme critical in the inflammatory cascade. Research has led to the identification of compounds with a tetrahydroisoquinoline core as novel and potent PDE4 inhibitors. mdpi.comgoogle.com For instance, a library of berberine (B55584) analogues, which feature this scaffold, yielded a potent hit against PDE4. mdpi.com

Further studies have involved the synthesis and evaluation of various tetrahydroisoquinoline derivatives, confirming their inhibitory activity against the PDE4B subtype. nih.gov While these findings establish the importance of the core tetrahydroisoquinoline structure for PDE4 inhibition, specific kinetic data such as IC₅₀ or Kᵢ values for this compound were not available in the reviewed literature. The inhibitory profile is generally attributed to the molecule's ability to interact with the enzyme's catalytic domain, blocking the access of its substrate, cyclic AMP (cAMP). nih.gov

The potential for tetrahydroisoquinoline derivatives to inhibit cholinergic enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has been a subject of investigation for their therapeutic potential in conditions like Alzheimer's disease. nih.gov Research into C-1 functionalized N-aryl-1,2,3,4-tetrahydroisoquinoline derivatives has shown that modifications to the core structure are crucial for inhibitory activity. nih.gov

Studies indicate that the unsubstituted N-phenyl-1,2,3,4-tetrahydroisoquinoline is devoid of inhibitory potential against both AChE and BChE. However, the introduction of substituents at the C-1 position can confer potent inhibitory activity against both enzymes. nih.gov This highlights the significance of specific structural modifications to the tetrahydroisoquinoline scaffold in determining its interaction with cholinesterases. Kinetic analyses of potent derivatives have been performed to elucidate their mechanism of inhibition. nih.gov While the general class of substituted tetrahydroisoquinolines shows promise, specific inhibitory data for this compound against AChE or BChE is not detailed in the available sources.

| Compound Class | Enzyme Target | Observed Activity | Reference |

|---|---|---|---|

| N-phenyl-1,2,3,4-tetrahydroisoquinoline (unsubstituted) | AChE & BChE | No inhibition potential observed. | nih.gov |

| C-1 Functionalized N-aryl-1,2,3,4-tetrahydroisoquinolines | AChE & BChE | Showed inhibitory potency against both enzymes. | nih.gov |

The Na+, K+-ATPase enzyme is a vital transmembrane protein responsible for maintaining cellular ion gradients. Various classes of isoquinoline (B145761) alkaloids have been shown to inhibit its activity. A study comparing the potency of eleven different classes of isoquinoline alkaloids found that protoberberines were the most effective inhibitors, while tetrahydroisoquinolines were the least potent among the active classes. researchgate.net This indicates that the fundamental tetrahydroisoquinoline structure does possess the capacity to interact with and inhibit Na+, K+-ATPase, albeit with lower efficacy compared to more complex isoquinoline derivatives. researchgate.net Specific kinetic or modulatory data concerning the direct interaction of this compound with Na+, K+-ATPase has not been documented in the reviewed scientific literature.

The tetrahydroisoquinoline (THIQ) nucleus is a known inhibitor of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. Research has demonstrated that derivatives of THIQ can act as competitive inhibitors of both isoforms, MAO-A and MAO-B. researchgate.net For example, adducts of THIQ with components found in tobacco smoke were investigated and found to have Kᵢ values in the micromolar range. researchgate.net Furthermore, the endogenous compound 1-Methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) is recognized for its MAO-inhibiting properties. nih.gov This body of evidence suggests that the THIQ scaffold is a viable platform for MAO inhibition. While specific kinetic data for this compound was not found, the data for related adducts provide insight into the potential inhibitory mechanism.

| Compound | MAO-A Kᵢ (µM) | MAO-B Kᵢ (µM) | Inhibition Type |

|---|---|---|---|

| 1-Cyano-THIQ (1CTIQ) | 37.6 | 27.5 | Competitive |

| N-(1'-cyanoethyl)-THIQ (CETIQ) | 26.7 | 16.4 | Competitive |

| N-(1'-cyanopropyl)-THIQ (CPTIQ) | 20.1 | 18.9 | Competitive |

| N-(1'-cyanobutyl)-THIQ (CBTIQ) | 21.3 | 18.5 | Competitive |

| N-(Cyanomethyl)-TIQ (CMTIQ) | > 100 | > 100 | Not an inhibitor |

The most clearly defined enzymatic interaction for this structural class is the inhibition of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the conversion of norepinephrine (B1679862) to epinephrine. 1,2,3,4-Tetrahydroisoquinoline (B50084) (THIQ) and its aryl-substituted derivatives are established as potent PNMT inhibitors. nih.gov

A key study evaluated a series of aromatic hydroxy-substituted THIQs and their corresponding methyl ethers (including the 8-methoxy variant) to characterize the hydrophilic pocket of the PNMT active site. nih.gov It was noted that the affinity of the 7-methoxy substituted THIQ was diminished compared to its 7-hydroxy counterpart, suggesting the acidic hydrogen of the hydroxyl group is important for interaction at that site. nih.gov While this study included the 8-methoxy derivative, specific kinetic values for it were not available in the abstract. For comparison, the parent compound, THIQ, and the potent inhibitor 7,8-dichloro-THIQ have been well-characterized.

| Compound | PNMT Kᵢ (µM) | Reference |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | 10.3 | nih.gov |

| 7,8-dichloro-THIQ (SKF 64139) | 0.24 | nih.gov |

| 3-(Hydroxymethyl)-THIQ | 2.4 | nih.gov |

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Dysregulation of MMPs, including MMP7 (matrilysin), is implicated in various pathologies. While the tetrahydroisoquinoline scaffold has been incorporated into complex molecules designed as MMP inhibitors, there is no direct evidence in the reviewed literature of this compound acting as an inhibitor of MMP7. One study noted that a complex hydroxamate derivative, (3R)-(+)-[2-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-hydroxamate], was used as an MMP inhibitor, although its specificity for MMP7 was not detailed. researchgate.net

Receptor Binding and Signaling Pathway Interactions

The biological activity of this compound is significantly defined by its interaction with several receptor systems. Its binding affinities and functional effects on these receptors are crucial to understanding its pharmacological profile.

Adrenergic Receptor (α2-Adrenoceptor) Antagonism

Adrenergic receptors are a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine and epinephrine. nih.gov The α2-adrenoceptors, specifically, are involved in a wide array of physiological processes. While direct binding studies on this compound are limited in the reviewed literature, research on structurally related compounds provides insights. For instance, studies on certain bridged tetrahydro-1H-3-benzazepines, which share a core structural motif, have shown affinity for the α2-adrenoceptor, although in some cases this affinity was relatively low (pKi of 7 or less). lab-chemicals.com The presence of a methoxy (B1213986) group on the aromatic ring is a common feature in many adrenergic ligands, though its specific contribution to affinity at the 8-position of the tetrahydroisoquinoline nucleus requires more targeted investigation. nih.gov The interaction of ligands with adrenergic receptors often involves the aromatic ring forming π-π interactions within the binding pocket. nih.gov

Imidazoline (B1206853) I2 Receptor Ligand Activity

Imidazoline I2 receptors are non-adrenergic binding sites that are recognized by various ligands and are implicated in several neurological functions. uni.lunih.gov These receptors are heterogeneous, and their precise molecular identities are still under investigation. uni.lunih.gov Ligands that bind to I2 receptors are being explored for conditions like chronic pain and neuroprotection. uni.lu While the tetrahydroisoquinoline scaffold is a component of various biologically active molecules, specific data detailing the direct interaction and ligand activity of this compound at imidazoline I2 receptors is not extensively covered in the available scientific literature. Further research is necessary to determine if this compound acts as a significant ligand at these sites.

Sigma Receptor Binding

Sigma receptors, which are distinct from opioid and other classical receptor systems, are found in high densities within the central nervous system. researchgate.net They are broadly classified into σ1 and σ2 subtypes. nih.gov Research into a series of new benzamide-isoquinoline derivatives has revealed that the presence of an electron-donating methoxy group on the isoquinoline moiety favors binding affinity for the σ2 receptor. nih.gov Specifically, the addition of a methoxy group was shown to dramatically improve the selectivity for the σ2 receptor over the σ1 receptor. nih.gov This suggests that the 8-methoxy group on the tetrahydroisoquinoline ring could be a key determinant for its interaction with sigma receptors, particularly enhancing its affinity and selectivity for the σ2 subtype. nih.gov The development of σ2-selective ligands is an area of significant interest for its potential therapeutic applications, including in oncology. nih.gov

Interactive Table: Sigma Receptor Binding Profile of Related Compounds Below is a summary of binding affinities for a related benzamide-isoquinoline derivative, highlighting the impact of the methoxy group.

| Compound | Substitution | σ1 Ki (nM) | σ2 Ki (nM) | σ2/σ1 Selectivity |

| 5e | p-methoxy | 1640 ± 220 | 2.6 ± 0.3 | 631 |

| 5f | unsubstituted | 240 ± 30 | 54.2 ± 6.9 | 4.4 |

| Data derived from a study on benzamide-isoquinoline derivatives, where compound 5e contains a para-methoxy group on the benzamide (B126) ring, demonstrating the enhanced σ2 affinity and selectivity conferred by the methoxy substituent. nih.gov |

Orexin (B13118510) Receptor Antagonism

The orexin system, consisting of orexin neuropeptides and their G protein-coupled receptors (OX1 and OX2), is a key regulator of wakefulness and reward processing. researchgate.netnih.gov Antagonism of these receptors is a therapeutic strategy for sleep disorders. rsc.org The tetrahydroisoquinoline scaffold is a core component of several selective orexin receptor antagonists. researchgate.netnih.gov Structure-activity relationship (SAR) studies on a series of substituted tetrahydroisoquinolines have demonstrated that modifications at various positions on the ring system significantly influence potency and selectivity for the OX1 receptor over the OX2 receptor. researchgate.net While these studies did not focus exclusively on 8-methoxy substitution, they revealed a preference for electron-deficient groups at the 7-position and limited steric tolerance, suggesting that the electronic properties and position of substituents like the 8-methoxy group are critical for receptor interaction. researchgate.net Orexin antagonists interact with the receptors within a binding pocket, and the affinity is governed by interactions such as hydrogen bonding and π-alkyl interactions with specific amino acid residues. lab-chemicals.com

Interactive Table: Orexin Receptor Antagonism of Related Tetrahydroisoquinoline Compounds This table shows the potency of various substituted tetrahydroisoquinolines at the OX1 receptor.

| Compound | 7-Position Substituent | OX1 Ke (nM) |

| 8 | H | 120 |

| 10 | 7-F | 16 |

| 11 | 7-Cl | 8 |

| 12 | 7-Br | 13 |

| Data from a study on 7-substituted tetrahydroisoquinoline analogs, illustrating how substitutions on the aromatic ring impact antagonist potency at the OX1 receptor. researchgate.net |

Ion Channel Modulation

The ability of a compound to modulate the activity of ion channels is a significant aspect of its mechanism of action, influencing cellular excitability and signaling.

Ion Channel Modulation (e.g., CaV2.2 N-type Calcium Channels, SK Channels)

Voltage-gated N-type (CaV2.2) calcium channels are crucial for neurotransmitter release and are primarily located in neuronal tissues. nih.govnih.govsapub.org Their modulation can have profound effects on synaptic transmission and pain signaling. nih.gov While the tetrahydroisoquinoline structure is found in some ion channel modulators, direct evidence from the reviewed literature specifically linking this compound to the modulation of CaV2.2 channels is not available.

Small conductance calcium-activated potassium (SK) channels are activated by intracellular calcium and are involved in regulating neuronal excitability. Research investigating the affinity of various substituted tetrahydroisoquinolinium derivatives for SK channels has been conducted. A study on C-5 and C-8 substituted tetrahydroisoquinoliniums found that 8-methoxy derivatives possess a poor affinity for the apamin-sensitive binding sites on SK channels. nih.govresearchgate.net This indicates that this compound itself is unlikely to be a potent modulator of SK channels. nih.govresearchgate.net

Antioxidant Mechanisms and Free Radical Scavenging

Antioxidants protect cells from damage caused by reactive oxygen species (ROS) by acting as free radical scavengers. nih.gov The tetrahydroquinoline scaffold is known to be a component of compounds with significant antioxidant properties. rsc.org The primary mechanism is believed to involve the hydrogen atom of the secondary amine (N-H) group within the heterocyclic ring, which can be donated to neutralize free radicals. rsc.org

The antioxidant capacity of tetrahydroquinoline derivatives is influenced by the substituents on the aromatic ring. The presence of electron-donating groups, such as a methoxy group, can enhance antioxidant activity. For example, a study on 2,4-substituted tetrahydroquinolines found that a 6-methoxy-substituted derivative was approximately 2.2 times more potent as a free-radical scavenger than vitamin E (α-tocopherol). This suggests that the 8-methoxy group in this compound likely contributes to its potential antioxidant and free-radical scavenging capabilities. These compounds can exert their effects by neutralizing radicals through assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.

Interactions with Cellular Components (e.g., DNA, Enzymes, Receptors)

The biological activity of this compound is rooted in its interactions with various cellular macromolecules. Research into the broader class of tetrahydroisoquinolines (THIQs) and their derivatives has revealed specific binding affinities and inhibitory activities against enzymes and receptors, although detailed studies focusing exclusively on the 8-methoxy variant are less common. The structural characteristics of the THIQ scaffold, including the nitrogenous ring and the potential for various substitutions on the aromatic ring, allow for a diverse range of molecular interactions.

Interactions with Enzymes

The primary enzymatic targets investigated for tetrahydroisoquinoline derivatives are the monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial in the metabolism of monoamine neurotransmitters. Inhibition of MAO is a key mechanism for the therapeutic action of certain antidepressant and neuroprotective drugs.

Studies on various substituted THIQs demonstrate a pattern of selective inhibition. For instance, adducts of the parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), with components of tobacco smoke have been shown to be competitive inhibitors of both MAO-A and MAO-B, with K_i values in the micromolar range. nih.gov Specifically, compounds like 1-Cyano-TIQ and N-(1'-cyanopropyl)-TIQ exhibit K_i values between 16.4 and 37.6 µM for both enzyme isoforms. nih.gov While direct inhibitory data for this compound is not extensively detailed in the available literature, the activity of its structural analogs suggests that it likely possesses modulatory effects on MAO enzymes. The nature and position of the methoxy group on the aromatic ring are expected to influence the binding affinity and selectivity towards MAO-A versus MAO-B.

| Compound | Enzyme | Inhibition Constant (K_i) (µM) | Type of Inhibition |

| 1-Cyano-1,2,3,4-tetrahydroisoquinoline | MAO-A | 16.4 - 37.6 | Competitive |

| 1-Cyano-1,2,3,4-tetrahydroisoquinoline | MAO-B | 16.4 - 37.6 | Competitive |

| N-(1'-cyanopropyl)-TIQ | MAO-A | 16.4 - 37.6 | Competitive |

| N-(1'-cyanopropyl)-TIQ | MAO-B | 16.4 - 37.6 | Competitive |

Interactions with Receptors

The tetrahydroisoquinoline scaffold is a recognized pharmacophore for various G-protein coupled receptors (GPCRs), particularly within the dopaminergic and serotonergic systems.

Dopamine (B1211576) Receptors: Derivatives of THIQ have been developed as ligands with high affinity and selectivity for dopamine receptor subtypes. For example, certain novel tetrahydroisoquinolines show high affinity for the dopamine D3 receptor, with pK_i values as high as 8.4, and exhibit 150-fold selectivity over the D2 receptor. nih.gov A study on a related compound, a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) analogue, noted its interaction with the D3 receptor, although its affinity was weaker compared to a corresponding 6-methoxy-7-hydroxy variant. nih.gov This highlights the critical role of the substitution pattern on the benzene (B151609) ring in determining receptor affinity and selectivity. The 8-methoxy substitution is likely to confer a unique binding profile at dopamine receptors, though specific affinity data (K_i) for this particular compound is not readily available.

Serotonin (B10506) Receptors: The 5-HT_1A receptor is another significant target for THIQ derivatives. Studies have shown that N-substituted 1,2,3,4-tetrahydroisoquinolines can act as potent 5-HT_1A receptor ligands. nih.gov The affinity for this receptor is influenced by the lipophilicity and the volume of substituents on the THIQ molecule, which underscores the importance of hydrophobic forces in the ligand-receptor interaction. nih.gov The most active of these ligands have been characterized as agonists or partial agonists at postsynaptic 5-HT_1A receptors. nih.gov

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor complex, a key player in glutamatergic neurotransmission, is also a target for some THIQ derivatives. A study of 1-aryl-8-methyl-1,2,3,4-tetrahydroisoquinoline derivatives revealed high affinity for the PCP binding site within the NMDA receptor's ion channel, with the (S)-enantiomer of the 8-methyl analog showing a K_i value of 0.0374 µM. nih.gov This suggests that substitution at the 8-position can significantly influence binding to this receptor complex.

| Compound/Derivative Class | Receptor Target | Affinity Data | Functional Activity |

| Novel N-substituted THIQs | Dopamine D3 | pK_i = 8.4 | Not specified |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogue | Dopamine D3 | Weaker affinity than 6-methoxy-7-hydroxy | Antagonist |

| N-substituted THIQs | Serotonin 5-HT_1A | Affinity correlates with lipophilicity | Agonist / Partial Agonist |

| (S)-1-Aryl-8-methyl-1,2,3,4-tetrahydroisoquinoline derivative | NMDA (PCP site) | K_i = 0.0374 µM | Not specified |

Interactions with DNA

Direct interaction studies between this compound and DNA have not been prominently reported. However, related, more complex molecules derived from the tetrahydroisoquinoline scaffold, such as certain protoberberinones, have been investigated for their ability to interact with DNA. These interactions, however, are more attributable to the larger, planar aromatic systems of the derivatives rather than the simple THIQ core itself.

Structure Activity Relationship Sar Investigations

Impact of Methoxy (B1213986) Substitution on Pharmacological Activity and Selectivity

The presence and positioning of methoxy groups on the aromatic ring of the tetrahydroisoquinoline skeleton are critical determinants of pharmacological activity. Electron-donating groups, such as methoxy and hydroxyl moieties, are often considered favorable for the key cyclization steps in the synthesis of THIQs and can significantly influence the biological properties of the resulting compounds. nih.govrsc.org

The specific location of the methoxy group on the benzene (B151609) ring of the tetrahydroisoquinoline nucleus can profoundly alter the molecule's interaction with biological targets, leading to variations in potency and selectivity. For instance, in the context of opioid receptor ligands, the substitution pattern on the aromatic ring is a key factor. Studies on dimethyltyrosine-tetrahydroisoquinoline (Dmt-Tiq) peptidomimetics have highlighted the importance of substituents at the 7-position. The addition of a 7-benzyl pendant to the Dmt-Tiq scaffold was shown to shift the compound's profile from a delta opioid receptor (DOR) antagonist to a bifunctional kappa opioid receptor (KOR) agonist/mu opioid receptor (MOR) partial agonist. nih.gov This underscores the sensitivity of pharmacological activity to the placement of substituents on the tetrahydroisoquinoline ring system. While direct comparative studies of all positional isomers of methoxy-tetrahydroisoquinoline are not extensively detailed in the reviewed literature, the principle that positional isomerism governs activity is well-established within this class of compounds.

Increasing the number of methoxy groups on the tetrahydroisoquinoline ring can lead to enhanced or altered biological activities. The presence of multiple methoxy groups can influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, thereby affecting its binding to target proteins.

For example, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) is a frequently studied scaffold and a precursor for various biologically active compounds. nih.govsdiarticle4.com The synthesis of certain THIQ analogs often starts from dimethoxylated phenylethylamines, such as 2-(3,4-dimethoxyphenyl)-ethylamine, indicating the utility of this substitution pattern in constructing pharmacologically relevant molecules. researchgate.net In a study of quercetin-tetrahydroisoquinoline hybrids, the presence of two methoxy substituents on the THIQ moiety was suggested to be involved in the interaction with and inhibition of Na+, K+-ATPase. mdpi.com

Furthermore, tetramethoxy-substituted tetrahydroisoquinolines, such as 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (also known as tetrahydropapaverine), represent another class of derivatives with distinct properties. nih.gov The increased number of methoxy groups can contribute to a more complex interaction profile with biological targets. Theoretical and experimental studies on phenolic acids have shown that a higher number of methoxy groups generally correlates with increased antioxidant activity. nih.gov This principle may extend to the tetrahydroisoquinoline class, where additional methoxy groups could enhance certain biological effects.

| Compound | Substitution Pattern | Notable Biological Implication | Reference |

|---|---|---|---|

| 7-substituted Dmt-Tiq analogs | Varies, e.g., 7-benzyl | Alters opioid receptor selectivity and function. nih.gov | nih.gov |

| 6,7-dimethoxy-THIQ derivatives | Dimethoxy at C-6 and C-7 | Common scaffold for P-glycoprotein ligands and other bioactive molecules. nih.gov | nih.gov |

| Quercetin-THIQ hybrid with dimethoxy substituents | Dimethoxy on the THIQ moiety | Involved in the inhibition of Na+, K+-ATPase. mdpi.com | mdpi.com |

| Tetrahydropapaverine | Tetramethoxy | A benzylisoquinoline alkaloid with four methoxy groups. nih.gov | nih.gov |

Influence of Substituents at Nitrogen (N-2 Position) on Bioactivity

The nitrogen atom at the N-2 position of the tetrahydroisoquinoline ring is a common site for chemical modification, and the nature of the substituent at this position can have a profound impact on the compound's biological activity. Variations in the N-2 substituent can affect the molecule's basicity, lipophilicity, and steric profile, all of which are critical for target interaction.

In the development of antimalarial agents based on the THIQ scaffold, it was found that both the lipophilicity and the shape of the substituent on the N-2 atom significantly influenced potency. nih.gov While iso-butyl substitution led to better potency, these compounds were metabolically unstable. To address this, a 2,2,2-trifluoroethyl substituent was introduced to enhance metabolic stability, leading to the identification of potent antimalarial lead candidates. nih.gov

Role of Substituents at C-1 Position on Biological Interactions

The C-1 position of the tetrahydroisoquinoline skeleton is another critical site for substitution, and modifications at this position can significantly influence biological interactions. Many naturally occurring and synthetic THIQ alkaloids with potent biological activities possess a substituent at the C-1 position. nih.gov

The introduction of substituents at C-1 often creates a chiral center, making the stereochemistry of this position a crucial factor for biological activity. nih.gov A wide range of C-1 substituted THIQs have been synthesized and evaluated for various pharmacological effects. For example, a series of 1-monosubstituted and 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines were synthesized and showed contractile activity against guinea pig's gastric smooth muscle. nih.gov The synthesis of these compounds often involves methods like the Pictet-Spengler reaction or the Bischler-Napieralski cyclization, which allow for the introduction of diverse substituents at the C-1 position. rsc.orgnih.gov

The nature of the C-1 substituent can vary widely, from simple alkyl groups to more complex aromatic and heterocyclic moieties. The development of asymmetric synthesis methods to produce enantiomerically pure C-1 substituted THIQs is an active area of research, reflecting the importance of this position for achieving selective biological activity. nih.govrsc.org

| Position of Substitution | Type of Substituent | Impact on Bioactivity | Reference |

|---|---|---|---|

| N-2 | iso-butyl | Increased antimalarial potency but metabolically labile. nih.gov | nih.gov |

| N-2 | 2,2,2-trifluoroethyl | Enhanced metabolic stability in antimalarial THIQs. nih.gov | nih.gov |

| N-2 | Acyl group | Investigated for bradycardic activity. nih.gov | nih.gov |

| C-1 | Alkyl (mono- and di-substituted) | Showed contractile activity on smooth muscle. nih.gov | nih.gov |

| C-1 | Various (creating a chiral center) | Crucial for a wide range of biological activities including antitumor and anti-HIV. nih.gov | nih.gov |

Stereochemical Factors and Enantioselectivity in Biological Response

The three-dimensional arrangement of atoms in a molecule is often a critical determinant of its biological activity. For tetrahydroisoquinoline derivatives, the presence of one or more chiral centers means that stereochemistry plays a vital role in their interaction with biological targets, which are themselves chiral. The C-1 position is a common stereocenter in this class of compounds. nih.gov

The development of enantioselective synthetic methods for tetrahydroisoquinoline derivatives has been a major focus of research, enabling the preparation of specific stereoisomers for biological evaluation. rsc.orgrsc.org For example, highly efficient intramolecular asymmetric reductive amination catalyzed by an iridium complex has been developed to produce chiral THIQs in good to excellent enantioselectivities. rsc.org Similarly, diastereoselective indium-promoted propargylation of chiral N-tert-butanesulfinyl imines has been used to synthesize enantioenriched 1,2,3,4-tetrahydroisoquinolines. ua.es

The biological activities of different enantiomers of a THIQ derivative can vary significantly. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even produce undesirable side effects. This enantioselectivity is a direct consequence of the specific interactions between the chiral drug molecule and its target protein. Therefore, the control of stereochemistry is paramount in the design and development of new tetrahydroisoquinoline-based therapeutic agents.

Effects of Conjugation with Other Pharmacologically Active Scaffolds (e.g., Quercetin-Tetrahydroisoquinoline Hybrids)

Molecular hybridization, the strategy of combining two or more pharmacologically active scaffolds into a single molecule, is a promising approach in drug discovery. This can lead to compounds with improved potency, altered selectivity, or a broader spectrum of activity. The conjugation of the tetrahydroisoquinoline moiety with other bioactive molecules has been explored to create novel therapeutic agents.

A notable example is the development of quercetin-tetrahydroisoquinoline hybrids. Quercetin (B1663063) is a well-known flavonoid with a range of medicinal properties, including antioxidant and anticancer effects. mdpi.comnih.gov By derivatizing quercetin at the C8 position with a tetrahydroisoquinoline moiety, researchers have created hybrid compounds with enhanced or modified biological profiles. mdpi.com

In one study, these hybrids were evaluated for their effects on cholinergic enzymes, Na+, K+-ATPase, antioxidant potential, and cytotoxicity. The results indicated that the derivatization of quercetin with THIQ yielded compounds with lower toxicity, improved antioxidant potential, and increased selectivity towards butyrylcholinesterase. nih.gov The presence of the THIQ moiety was also found to contribute to the inhibition of Na+, K+-ATPase. mdpi.com These findings demonstrate that conjugating the tetrahydroisoquinoline scaffold with other pharmacophores can be a fruitful strategy for developing new compounds with desirable therapeutic properties. mdpi.com

Preclinical Assessment and in Vivo Pharmacological Evaluation

Animal Models for Neuropathic Pain Assessment

While specific studies on 8-Methoxy-1,2,3,4-tetrahydroisoquinoline for neuropathic pain were not identified, research on its analog, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), provides a strong preclinical basis for analgesic effects within this compound class.

A key model used is the streptozotocin (B1681764) (STZ)-induced diabetic neuropathic pain model in mice. nih.gov In this model, a single intraperitoneal injection of STZ induces diabetes mellitus, which, over a period of four weeks, leads to the development of diabetic neuropathic pain (DPN). nih.gov This condition mimics human diabetic neuropathy by producing measurable signs of hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain response to normally non-painful stimuli). nih.gov

Pain-related behaviors are assessed using standardized tests:

Mechanical Allodynia: The von Frey filament pressure test is used to measure the paw withdrawal threshold in response to a mechanical stimulus. nih.gov

Thermal Hyperalgesia: The tail immersion test is employed to measure the latency of the tail withdrawal response from hot water. nih.gov

In a study using this model, acute administration of 1MeTIQ was shown to reverse both STZ-induced mechanical allodynia and thermal hyperalgesia, with an efficacy comparable to the standard neuropathic pain medication, gabapentin. nih.gov Furthermore, HPLC analysis of brain tissue from the STZ-diabetic mice revealed diminished serotonin (B10506) concentrations in the frontal cortex, striatum, and hippocampus, and lower dopamine (B1211576) levels in the striatum. Treatment with 1MeTIQ was found to reverse these neurochemical alterations, suggesting that its analgesic activity may be linked to its influence on central monoaminergic systems. nih.gov

| Animal Model | Inducing Agent | Compound Tested | Key Behavioral Assessments | Primary Finding |

|---|---|---|---|---|

| Diabetic Neuropathic Pain (Mouse) | Streptozotocin (STZ) | 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Mechanical Allodynia (von Frey test), Thermal Hyperalgesia (Tail immersion test) | Reversed allodynia and hyperalgesia; restored depleted serotonin and dopamine levels in specific brain regions. nih.gov |

In Vivo Antiglioma Efficacy Studies

The 1,2,3,4-tetrahydroisoquinoline (B50084) nucleus is a privileged scaffold in the search for new antiglioma agents. bohrium.comnih.govnih.gov While in vivo efficacy studies specifically for this compound were not found, extensive research on biaryl derivatives of the THIQ core demonstrates significant potential.

Initial in vitro screening using C6 rat glioma cells and normal rat astrocytes serves as a differential screen to identify compounds with selective cytotoxicity toward cancer cells. bohrium.comresearchgate.net Several THIQ derivatives have shown promise in these assays. For instance, 1-(biphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol (referred to as EDL-155) was found to be preferentially cytotoxic to C6 glioma cells. researchgate.net Further chemical modifications led to the development of analogs with even greater potency and selectivity. Notably, 6,8-dimethoxy-1-(2′-methoxybiphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated improved potency and selectivity on C6 rat glioma versus cultured rat astrocytes when compared to the lead molecule EDL-155. bohrium.comresearchgate.net Another analog, EDL-360, was identified as a potent antiglioma agent against multiple human glioma cell lines. nih.govconsensus.app

The most relevant in vivo data comes from studies with the analog EDL-155. In an animal model where C6 glioma cells were transplanted into the brains of Sprague-Dawley rats, direct delivery of EDL-155 to the tumor via an osmotic minipump resulted in significantly smaller tumors compared to control animals treated with a carrier solution. researchgate.net This finding substantiates the potential therapeutic value of the THIQ scaffold in treating brain cancers. researchgate.net

| Compound | In Vitro Target | EC50 (Glioma) | EC50 (Astrocytes) | Selectivity Index (Astrocyte/Glioma) |

|---|---|---|---|---|

| EDL-155 | C6 Rat Glioma | 1.5 µM | 27.4 µM | ~18.3 |

| 6,8-dimethoxy-1-(2′-methoxybiphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline HCl | C6 Rat Glioma | 0.63 µM | 10.85 µM | ~17.2 |

Neuroprotective Effects in Animal Models of Parkinsonism

The neuroprotective properties of THIQ compounds have been extensively studied, particularly the endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), in animal models of Parkinson's disease (PD). researchgate.net These models typically use neurotoxins to induce the degeneration of dopaminergic neurons in the nigrostriatal pathway, mimicking the pathology of PD.

Commonly used neurotoxic models include:

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: MPTP is a neurotoxin that selectively destroys dopaminergic neurons and is widely used to create animal models of PD. nih.gov

Rotenone (B1679576) Model: Chronic systemic exposure to the pesticide rotenone in rats reproduces many features of Parkinson's disease, including neurodegeneration. researchgate.netnih.gov

TIQ (1,2,3,4-tetrahydroisoquinoline) Model: The parent compound, TIQ, can itself be neurotoxic and induce parkinsonian symptoms in animals, providing a model to test protective agents. nih.govnih.gov

In these models, 1MeTIQ has consistently demonstrated significant neuroprotective effects. Pathological and biochemical studies show that pretreatment with 1MeTIQ protects against the loss of tyrosine hydroxylase-positive (dopaminergic) cells in the substantia nigra pars compacta induced by TIQ. nih.gov It also prevents the TIQ-induced reduction in striatal levels of dopamine and its metabolites. nih.gov Similarly, 1MeTIQ effectively counteracts the behavioral deficits and mortality caused by repeated administration of rotenone. nih.gov Research has also highlighted the stereoselective nature of this protection, with the (R)-enantiomer of 1MeTIQ playing a more crucial role in the neuroprotective action than the (S)-enantiomer. nih.gov

| Animal Model | Neurotoxin | Compound Tested | Key Neuroprotective Finding |

|---|---|---|---|

| Mouse Model of Parkinsonism | 1,2,3,4-Tetrahydroisoquinoline (TIQ) | (R)-1-MeTIQ | Protected against the loss of tyrosine hydroxylase-positive neurons in the substantia nigra and prevented dopamine depletion. nih.gov |

| Rat Model of Parkinsonism | Rotenone | 1-MeTIQ | Counteracted behavioral abnormalities, mortality, and alterations in cerebral dopamine metabolism. nih.gov |

| Rat Model of Parkinsonism | MPP+ (active metabolite of MPTP) | 1-MeTIQ | Prevented the inhibition of mitochondrial respiratory complex I. nih.gov |

Investigations of Neurotoxicity and Endogenous Roles

The tetrahydroisoquinoline family of compounds presents a dualistic nature regarding neurotoxicity and endogenous function. semanticscholar.org Some THIQ derivatives are considered potent neurotoxins, while others are identified as endogenous, neuroprotective agents. semanticscholar.orgpsu.edu

For instance, 1,2,3,4-tetrahydroisoquinoline (TIQ) itself has been shown to produce parkinsonism in primates. nih.gov Another derivative, tetrahydropapaveroline (B182428) (THP), which can be formed from dopamine, is speculated to be a dopaminergic neurotoxin that may contribute to the pathology of Parkinson's disease. psu.edu The neurotoxic potential of these compounds is often linked to their ability to undergo oxidation, generate reactive oxygen species, and cause neuronal damage. psu.edu

In stark contrast, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is recognized as an endogenous substance present in the mammalian brain that exhibits neuroprotective properties. nih.govresearchgate.net It is thought to act as an endogenous regulator, protecting against the harmful effects of both environmental and other endogenous neurotoxins. researchgate.netnih.gov The complexity of this system is highlighted by the fact that neurotoxic THIQs can be converted in vivo to neuroprotective ones; for example, the body can methylate the neurotoxic TIQ to form the neuroprotective 1-MeTIQ. nih.gov Furthermore, some THIQs can be synthesized endogenously from components derived from dietary sources, such as products of the Maillard reaction in cooked meats condensing with endogenous amines like dopamine. semanticscholar.org

While the neurotoxicity of certain THIQ derivatives and the endogenous, protective role of 1-MeTIQ are established, specific investigations into the inherent neurotoxicity or potential endogenous role of this compound have not been detailed in the reviewed literature.

Future Directions, Challenges, and Translational Prospects

Optimization Strategies for Enhanced Potency, Selectivity, and Efficacy

One of the primary strategies involves modifying various positions on the THIQ scaffold. For instance, in the development of phenylethanolamine N-methyltransferase (PNMT) inhibitors, substitution at the 3-position of the THIQ ring was explored. nih.gov While a methyl group at this position enhanced activity, extending the side chain to an ethyl group led to decreased potency, indicating a compact binding site. nih.gov Interestingly, introducing a hydroxymethyl group at the 3-position resulted in good inhibitory activity, suggesting a potential hydrogen bond interaction with the target enzyme. nih.gov

For THIQ-based antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8), a target for pain and bladder disorders, researchers have systematically modified different vectors of the molecule. nih.govnih.gov This includes exploring changes to the amide, acid, and chiral benzyl (B1604629) substituents to improve potency and metabolic stability. nih.gov The stereochemistry is also crucial, as the potency often resides in a single enantiomer. nih.gov

Furthermore, the position and nature of substituents on the aromatic ring significantly influence activity and selectivity. In one class of benzamide-isoquinoline derivatives, the addition of an electron-donating methoxy (B1213986) group at the para-position of the benzamide (B126) phenyl ring was found to dramatically increase selectivity for the σ2 receptor over the σ1 receptor. nih.gov For anti-mycobacterial THIQ analogues, large substituents at the 5-position were well-tolerated, while an N-methylpiperazine was the preferred group at the 8-position. nih.gov These examples underscore the importance of fine-tuning substituents to achieve the desired balance of properties for a lead compound.

Exploration of Novel Therapeutic Targets and Indications

The versatile 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold has been shown to interact with a diverse range of biological targets, opening up numerous avenues for therapeutic applications. nih.govdntb.gov.ua Research into 8-methoxy-THIQ and its related analogues continues to uncover new potential uses in medicine.

Pain and Inflammation: Derivatives of THIQ have been identified as potent antagonists of the TRPM8 channel, a nonselective cation channel involved in cold sensation. nih.govnih.gov This makes them potential therapeutics for conditions involving cold-induced pain (allodynia) and hypersensitivity, such as neuropathic pain and pain associated with chemotherapy. nih.gov TRPM8 antagonists are also being investigated for treating bladder disorders like overactive bladder. nih.gov

Oncology: The THIQ scaffold is a privileged structure in the design of anticancer agents. nih.govnih.gov Analogues have been developed as anti-angiogenesis agents and inhibitors of Kirsten rat sarcoma (KRas), a key protein in many cancers, including colorectal cancer. nih.gov Other research has shown THIQ derivatives to have tumor-specific cytotoxic activity against human oral squamous cell carcinoma cell lines. nih.gov The mechanism can involve the induction of autophagy. nih.gov Furthermore, THIQ-based Mannich bases have been synthesized to target multidrug-resistant cancers. nih.gov The CD44 receptor, which is linked to cancer metastasis and chemoresistance, has also been identified as a target for THIQ-containing compounds. mdpi.com

Infectious Diseases: The THIQ nucleus is present in compounds with activity against various pathogens. nih.gov Analogues have been designed and synthesized as inhibitors of HIV reverse transcriptase (RT), with some derivatives showing potent activity and preventing HIV-induced cell death in vitro. nih.gov Other research has focused on developing THIQ-based antagonists for the CXCR4 receptor, which is also involved in HIV entry into cells. nih.gov Additionally, 5,8-disubstituted THIQ analogues have demonstrated potent activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis, by inhibiting the ATP synthase enzyme. nih.gov

Neurodegenerative Disorders: Given that the THIQ scaffold is found in nature and can be formed endogenously, its role in neurodegenerative disorders is an area of active investigation. nih.gov

Other Targets: Structure-based design has led to the development of THIQ derivatives as potential inhibitors of phosphodiesterase 4 (PDE4), a target for inflammatory diseases. nuph.edu.ua

Development of Advanced Analogues with Improved Pharmacological Profiles

A significant focus of current research is the rational design and synthesis of advanced analogues of 8-methoxy-1,2,3,4-tetrahydroisoquinoline with superior pharmacological properties, such as increased potency, better selectivity, and improved metabolic stability. nih.govrsc.org

The Pictet-Spengler reaction is a classical and versatile method for synthesizing the core THIQ scaffold, which can then be further modified. nih.govresearchgate.net For example, new synthetic benzylisoquinoline-alkaloid analogues have been prepared using this reaction. researchgate.net Modern synthetic strategies, including multicomponent reactions, are also being employed to create diverse libraries of THIQ derivatives efficiently. nih.gov

Specific examples of advanced analogue development include:

Anti-HIV Agents: Researchers have synthesized novel isoquinoline-based CXCR4 antagonists by applying methodologies like acid-mediated denitrogenative ring opening of triazoloisoquinolines. nih.gov To explore the optimal substitution pattern, various small groups (e.g., F, Br, OCH₃) were introduced onto the isoquinoline (B145761) moiety. nih.gov

Anticancer Agents: A series of THIQ derivatives were prepared as potential anti-angiogenesis and anti-cancer agents. nih.gov This involved the reaction of 2-aminoisoquinolinium iodide with various acylating agents to produce N-ylides, which were then reduced. nih.gov One resulting compound bearing a chloro group at the 4-position of the phenyl ring exhibited significant KRas inhibition against several colon cancer cell lines. nih.gov Another approach involved creating 8-hydroxyquinoline-derived Mannich bases by reacting 1,2,3,4-tetrahydroisoquinoline with 8-hydroxyquinoline (B1678124) and formaldehyde. nih.gov

Anti-mycobacterial Agents: Potent anti-mycobacterial THIQ analogues were developed by synthesizing a series of 5,8-disubstituted derivatives. nih.gov These compounds showed good activity against Mycobacterium tuberculosis and favorable clearance properties. nih.gov

PNMT Inhibitors: To better understand the active site of phenylethanolamine N-methyltransferase (PNMT), various 3-substituted THIQ analogues were synthesized to probe the effects of different steric and electronic properties at this position. nih.gov

These synthetic efforts are often guided by computational modeling and structure-based drug design to create analogues with optimized interactions with their biological targets. nuph.edu.ua

Considerations for Clinical Development and Translational Research

The translation of a promising this compound derivative from a laboratory discovery to a clinically approved therapeutic is a complex, multi-stage process. nih.gov This journey involves several critical considerations and challenges.

A primary challenge in drug discovery is achieving a balance between multiple, often conflicting, properties. A compound must not only be potent and selective for its intended target but also possess appropriate absorption, distribution, metabolism, and excretion (ADME) properties. For instance, while a THIQ derivative might show high potency against a cancer cell line in vitro, it must also have good metabolic stability and clearance properties to be effective in vivo. nih.gov

The translational research pathway can be viewed in several phases:

T1 (Bench to Bedside): This phase involves preclinical development, including the validation of the compound in relevant animal models and initial human safety trials (Phase 1). nih.gov For a THIQ-based TRPM8 antagonist intended for cold-related pain, this would mean demonstrating efficacy in preclinical pain models while carefully monitoring for potential side effects like hypothermia, which has been a concern with this class of drugs. nih.gov

T2 (Bedside to Practice): This phase focuses on establishing efficacy in patients through well-controlled clinical trials (Phase 2 and 3) and developing clinical guidelines. nih.gov

T3 & T4 (Implementation and Population Health): These later phases involve research on how to best implement the new treatment in clinical practice and assessing its real-world outcomes and cost-effectiveness at a population level. nih.gov

For any THIQ derivative to progress, it must navigate these phases successfully. This requires robust preclinical data, a clear understanding of its mechanism of action, and a favorable safety profile. The development of related compounds, such as the anti-tuberculosis drug bedaquiline (B32110) (which also features a quinoline (B57606) core), provides valuable insights into the potential pathways and hurdles for this class of molecules. The ultimate success of this compound-based compounds will depend on a continued, multidisciplinary effort encompassing medicinal chemistry, pharmacology, and clinical science.

Q & A

Q. What are the optimal synthetic routes for 8-Methoxy-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cyclization of phenethylamine precursors or reductive amination. Key steps include:

- Precursor preparation : Start with 3-methoxyphenethylamine derivatives.

- Cyclization : Use formaldehyde or paraformaldehyde under acidic conditions (e.g., HCl in ethanol) to form the tetrahydroisoquinoline core .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

- Optimization : Adjust solvent polarity (e.g., tert-butanol for better solubility) and catalyst loading (e.g., NaBH4 for reductive steps) to enhance yield (>80%) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR : Analyze NMR for methoxy singlet (~δ 3.72 ppm) and aromatic protons (δ 6.6–7.1 ppm). NMR confirms methoxy carbon at ~δ 55 ppm and tetrahydroisoquinoline backbone .

- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%). Retention time typically 8–10 minutes .

- Mass Spectrometry : ESI-MS shows [M+H] peak at m/z 178.1 .

Advanced Research Questions